苯丙氨酸-丙氨酸

描述

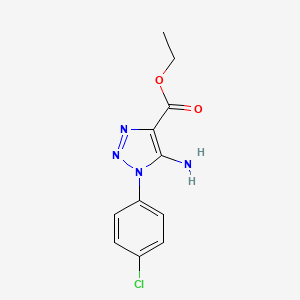

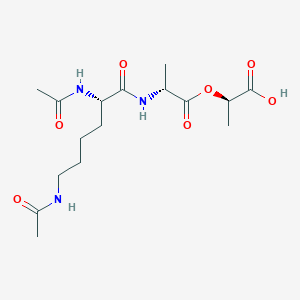

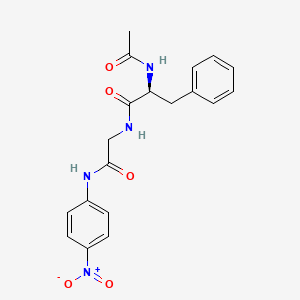

苯丙氨酰-丙氨酸,通常称为 Phe-ala,是一种由苯丙氨酸和丙氨酸组成的二肽。二肽是最简单的肽,由两个氨基酸通过一个肽键连接而成。

科学研究应用

苯丙氨酰-丙氨酸在科学研究中具有广泛的应用:

化学: 用作研究肽键形成和水解的模型化合物。

生物学: 研究其在蛋白质合成和酶-底物相互作用中的作用。

医学: 研究其作为药物递送系统中的治疗剂以及作为生物活性肽的构建块的潜力。

作用机制

苯丙氨酰-丙氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可以作为参与肽键水解的酶的底物,导致游离氨基酸的释放。 此外,苯丙氨酰-丙氨酸可以参与分子自组装过程,通过氢键和 π-π 堆积等非共价相互作用形成纳米结构和水凝胶 。

生化分析

Biochemical Properties

Phe-Ala plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Phe-Ala has been studied as a prodrug of primaquine, an antimalarial drug . The prodrug Phe-Ala-primaquine has shown a more favorable pharmacokinetic profile compared to primaquine .

Cellular Effects

Phe-Ala influences various types of cells and cellular processes. In the context of Phe-Ala-primaquine, it has been found to be less cytotoxic to human hepatoma cells (HepG2) and monkey kidney cells (BGM) compared to primaquine . It also caused less hemolysis of glucose-6-phosphate-dehydrogenase (G6PD) deficient red blood cells at similar concentrations .

Molecular Mechanism

The molecular mechanism of Phe-Ala involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prodrug of primaquine, Phe-Ala-primaquine is metabolized in the body to release the active drug, which exerts its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phe-Ala can change over time. For instance, the cytotoxicity of Phe-Ala-primaquine was assessed over time in HepG2 and BGM cells

Dosage Effects in Animal Models

The effects of Phe-Ala can vary with different dosages in animal models. While specific dosage effects of Phe-Ala have not been reported, the related compound Phe-Ala-primaquine has been studied in animal models for its antimalarial activity .

Metabolic Pathways

Phe-Ala is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids by peptidases. In the context of Phe-Ala-primaquine, the prodrug is metabolized to release primaquine .

准备方法

合成路线和反应条件

苯丙氨酰-丙氨酸可以使用标准的肽合成技术合成。 一种常见的方法涉及使用混合酸酐,其中 N-保护的苯丙氨酸和 C-保护的丙氨酸在三甲基乙酰氯 (Piv-Cl) 的存在下反应形成二肽 。该反应通常在温和条件下进行,使用二氯甲烷或二甲基甲酰胺等有机溶剂。

工业生产方法

在工业环境中,苯丙氨酰-丙氨酸可以使用固相肽合成 (SPPS) 来生产。该方法涉及将保护的氨基酸依次添加到固体树脂上,然后脱保护并从树脂上裂解以获得所需的二肽。SPPS 允许高效且可扩展地生产高纯度肽。

化学反应分析

反应类型

苯丙氨酰-丙氨酸会发生各种化学反应,包括:

氧化: 苯丙氨酸中的苯环可以被氧化形成苯丙氨酸衍生物。

还原: 丙氨酸中的羧基可以被还原形成醇衍生物。

取代: 苯丙氨酸中的氨基可以发生取代反应形成各种衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 酰氯和酸酐等试剂用于取代反应。

主要形成的产物

氧化: 酪氨酸等苯丙氨酸衍生物。

还原: 丙氨酸的醇衍生物。

取代: 各种取代的苯丙氨酸衍生物。

相似化合物的比较

苯丙氨酰-丙氨酸可以与其他二肽进行比较,例如:

甘氨酰-甘氨酸: 由两个甘氨酸残基组成,它更简单并且缺乏苯丙氨酰-丙氨酸中存在的芳香环。

丙氨酰-苯丙氨酸: 与苯丙氨酰-丙氨酸类似,但氨基酸顺序相反,导致不同的性质和反应性。

缬氨酰-丙氨酸: 包含缬氨酸而不是苯丙氨酸,导致不同的疏水相互作用和结构特性 。

苯丙氨酰-丙氨酸因存在芳香苯环而独一无二,该苯环赋予其独特的化学和物理性质,使其在研究和工业中的各种应用中具有价值。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZLCFIAINOQN-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192411 | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-87-4 | |

| Record name | L-Phenylalanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-methylation of Phe-Ala impact its interaction with transporters in the intestinal mucosa?

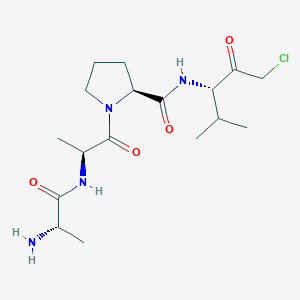

A1: N-methylation of the phenylalanyl-alanine peptide bond in the terminally modified tripeptide Ac-Ala-Phe-Ala-NH2 was shown to decrease its substrate activity for the efflux transporter P-glycoprotein (P-gp) in Caco-2 cell monolayers []. Conversely, N-methylation of the alanyl-phenylalanine bond in the same tripeptide increased its substrate activity for P-gp [].

Q2: Does phenylalanyl-alanine interact with cysteine proteinases?

A2: Yes, phenylalanyl-alanine acts as a substrate for cysteine proteinases. Studies show that benzyloxycarbonyl-phenylalanyl-alanine-diazomethane (Z-Phe-Ala-CHN2), a compound containing the phenylalanyl-alanine motif, effectively inhibits cysteine proteinase activity in the visceral yolk sac of rat conceptuses []. This inhibition was also linked to increased protein content in the visceral yolk sac, suggesting a disruption of normal proteolysis [].

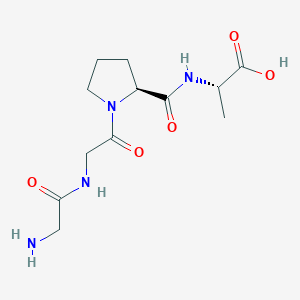

Q3: Can phenylalanyl-alanine be cleaved by specific enzymes?

A3: Yes, o-coumaroyl-phenylalanyl-alanyl-arginine (Cum-Phe-Ala-Arg-OH), a substrate containing the phenylalanyl-alanine motif, is hydrolyzed by carboxypeptidase H to yield Cum-Phe-Ala-OH [, ]. This cleavage is significant for the enzymatic assay of carboxypeptidase H in various animal tissues [, ].

Q4: What is the molecular weight of phenylalanyl-alanine?

A4: The molecular weight of phenylalanyl-alanine is 222.2 g/mol [].

Q5: What spectroscopic techniques are used to characterize phenylalanyl-alanine?

A5: Linear-polarized infrared (IR-LD) spectroscopy, along with techniques like HPLC tandem ESI mass spectrometry (MS/MS), 1H- and 13C-NMR, TGA, and DSC, are employed to elucidate the structure of phenylalanyl-alanine dihydrate and its hydrochloride salt in a solid state [].

Q6: How does the stability of phenylalanyl-alanine change under different pH conditions?

A6: The adsorption behavior of phenylalanyl-alanine onto a C18-bonded organic/inorganic hybrid stationary phase varies with pH []. The zwitterionic form (+Phe-Ala-) shows minimum retention at intermediate pH values, while the positively (+Phe-Ala) and negatively (Phe-Ala-) charged species exhibit maximum retention at low and high pH values, respectively [].

Q7: What is the role of phenylalanyl-alanine in the design of substrates for aspartyl proteinases?

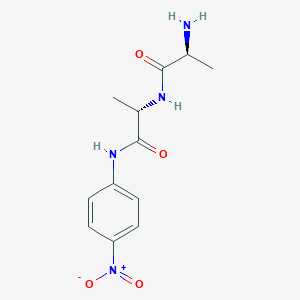

A7: The phenylalanyl-alanine motif is crucial in designing fluorogenic substrates for aspartyl proteinases, such as porcine pepsin, human pepsin, gastricsin, and cathepsin D []. Peptides like o-aminobenzoyl-Ala-Ala-Phe-Phe-Ala-Ala-p-nitroanilide, containing this motif, are cleaved at the Phe-Phe bond, leading to a quantifiable increase in fluorescence and allowing for enzyme activity assessment [].

Q8: Have any QSAR models been developed for phenylalanyl-alanine derivatives?

A8: While specific QSAR models for phenylalanyl-alanine derivatives are not explicitly mentioned in the provided research, molecular modeling studies were employed to investigate the impact of chloride ions on the binding of dansyl-labeled peptides containing the phenylalanyl-alanine motif to the enzyme thermolysin [].

Q9: How does the addition of an alanyl residue at the C-terminus of a peptide chain impact its biological activity?

A9: The addition of an alanyl residue at the C-terminus of peptides containing the phenylalanyl-alanine motif can influence their biological activity []. For instance, the insulin variant with a C-terminus of -Gly-Phe-Phe-Tyr-Ala exhibits a higher activity compared to the variant with -Gly-Phe-Phe-Tyr [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)